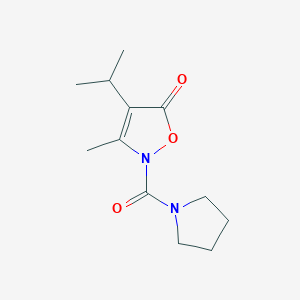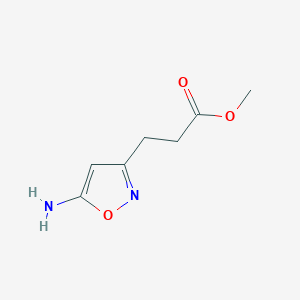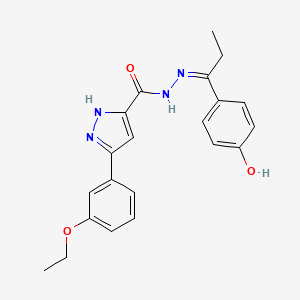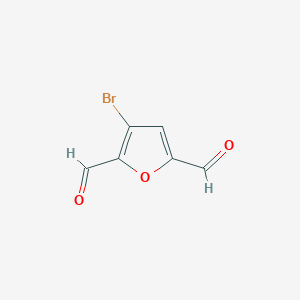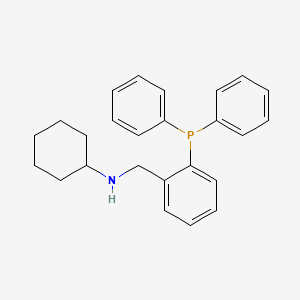
N-(2-(Diphenylphosphino)benzyl)cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Diphenylphosphino)benzyl)cyclohexanamine: is a compound that belongs to the class of phosphine ligands. It is known for its application in various catalytic processes, particularly in cross-coupling reactions. The compound has a molecular formula of C25H28NP and a molecular weight of 373.47 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for N-(2-(Diphenylphosphino)benzyl)cyclohexanamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: N-(2-(Diphenylphosphino)benzyl)cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The compound is involved in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives depending on the specific reaction conditions .
科学研究应用
Chemistry: N-(2-(Diphenylphosphino)benzyl)cyclohexanamine is widely used as a ligand in catalytic processes, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings. These reactions are essential for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine:
Industry: In the industrial sector, the compound is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its role as a catalyst in various reactions makes it valuable for large-scale production processes .
作用机制
The mechanism by which N-(2-(Diphenylphosphino)benzyl)cyclohexanamine exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
相似化合物的比较
Triphenylphosphine: Another widely used phosphine ligand with similar applications in catalysis.
Dicyclohexylphosphine: Known for its steric bulk and use in selective catalytic processes.
Diphenylphosphinobutane: A bidentate ligand with applications in asymmetric catalysis.
Uniqueness: N-(2-(Diphenylphosphino)benzyl)cyclohexanamine is unique due to its specific structure, which combines the properties of both diphenylphosphine and cyclohexanamine. This combination provides distinct steric and electronic properties, making it suitable for specific catalytic applications that require fine-tuning of reaction conditions .
属性
分子式 |
C25H28NP |
|---|---|
分子量 |
373.5 g/mol |
IUPAC 名称 |
N-[(2-diphenylphosphanylphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C25H28NP/c1-4-13-22(14-5-1)26-20-21-12-10-11-19-25(21)27(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h2-3,6-12,15-19,22,26H,1,4-5,13-14,20H2 |
InChI 键 |
ANSCOLJFBTVNQR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


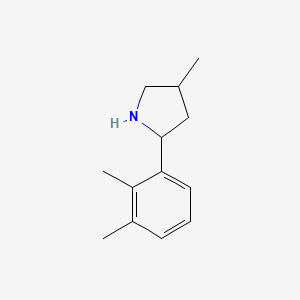
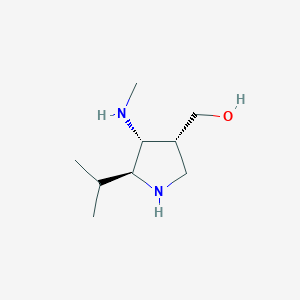
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol](/img/structure/B12882854.png)
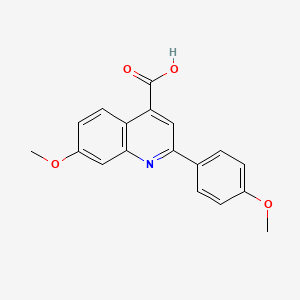
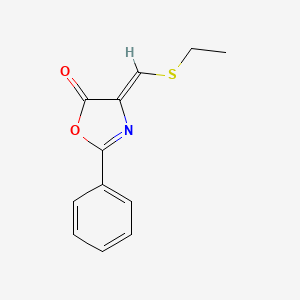
![(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12882886.png)

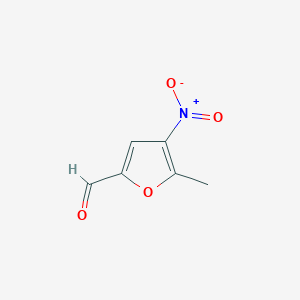
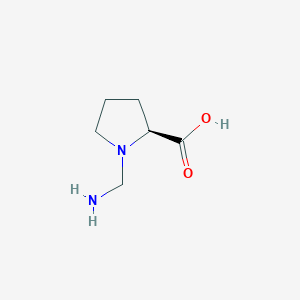
![Methyl 4-((1R,2S,3aR,8bR)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B12882925.png)
